molecular formula C18H23IN2O B4224126 N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B4224126
M. Wt: 410.3 g/mol
InChI Key: SGPJNYXSXGFZOZ-UHFFFAOYSA-N
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Description

N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a synthetic organic compound that features an adamantyl group, a pyridinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Iodination of Pyridine: The pyridine ring can be iodinated using iodine and a suitable oxidizing agent.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group.

    Reduction: Reduction reactions could target the pyridinyl ring or the acetamide moiety.

    Substitution: The iodine atom on the pyridinyl ring makes it a candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups onto the pyridinyl ring.

Scientific Research Applications

N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide could have several scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potentially as a drug candidate for treating diseases.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The adamantyl group could enhance binding affinity due to its hydrophobic nature, while the pyridinyl and acetamide groups could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-adamantyl)-N-(6-methyl-2-pyridinyl)acetamide: Lacks the iodine atom.

    2-(1-adamantyl)-N-(5-chloro-6-methyl-2-pyridinyl)acetamide: Has a chlorine atom instead of iodine.

    2-(1-adamantyl)-N-(5-bromo-6-methyl-2-pyridinyl)acetamide: Has a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide could confer unique reactivity and binding properties, making it distinct from its analogs.

Properties

IUPAC Name

2-(1-adamantyl)-N-(5-iodo-6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23IN2O/c1-11-15(19)2-3-16(20-11)21-17(22)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,12-14H,4-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPJNYXSXGFZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-iodo-6-methylpyridin-2-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

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